Cox-2/5-lox-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13N3O4S2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H13N3O4S2/c19-27(24,25)13-7-5-12(6-8-13)21-15(10-14(20-21)18(22)23)17-9-11-3-1-2-4-16(11)26-17/h1-10H,(H,22,23)(H2,19,24,25) |
InChI Key |
WQYDAOYIYVNTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Medicinal Chemistry and Design of Cox 2/5 Lox in 2
Rational Design Principles for Dual COX-2/5-LOX Inhibition
The rationale behind developing dual COX-2/5-LOX inhibitors is to block two major pathways in the arachidonic acid cascade, which are responsible for the production of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), respectively. researchgate.netresearchgate.net Inhibition of the COX-2 enzyme is the primary mechanism of action for the anti-inflammatory effects of many NSAIDs. researchgate.netnih.gov However, selective COX-2 inhibition can lead to an accumulation of arachidonic acid, which is then shunted to the 5-LOX pathway, resulting in an overproduction of pro-inflammatory leukotrienes. nih.govtandfonline.comnih.gov This redirection of the inflammatory cascade is thought to contribute to some of the adverse effects associated with selective COX-2 inhibitors, such as gastrointestinal damage and asthmatic problems. nih.govtandfonline.com By simultaneously inhibiting both enzymes, a more comprehensive blockade of inflammatory mediators may be achieved, potentially leading to enhanced efficacy and a safer therapeutic profile. capes.gov.brnih.govresearchgate.net
The design of COX-2/5-LOX-IN-2 was based on a hybridization strategy. capes.gov.brnih.gov This approach involves combining the structural features of known inhibitors for each target into a single molecule. Specifically, the design of this benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivative was influenced by the structures of the non-selective COX inhibitor "sulindac" and the selective COX-2 inhibitor "celecoxib," both of which have shown some 5-LOX inhibitory activity. capes.gov.brnih.gov The goal was to create a new chemical entity that incorporates the necessary pharmacophoric elements to effectively bind to and inhibit both COX-2 and 5-LOX. capes.gov.brnih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a crucial aspect of ligand-based drug design, where the essential three-dimensional arrangement of chemical features required for biological activity is identified. For dual COX-2/5-LOX inhibitors, this involves recognizing the key interaction points for both enzymes. The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, as seen in drugs like celecoxib (B62257). tandfonline.comnih.gov The presence of a sulfonamide or a similar group on one of the aryl rings is often critical for selective binding to the secondary pocket of the COX-2 active site. nih.govresearchgate.net
Structure-Based Drug Design Approaches
Structure-based drug design utilizes the three-dimensional structures of the target proteins to guide the design of potent and selective inhibitors. Molecular docking studies are a key tool in this approach, allowing researchers to predict how a designed molecule will bind to the active site of an enzyme. researchgate.netresearchgate.net For dual COX-2/5-LOX inhibitors, docking simulations are performed for both enzymes to ensure that the designed compound can adopt a favorable conformation in each active site. capes.gov.brnih.gov
In the design of analogs of this compound, molecular docking confirmed that the synthesized compounds possessed the necessary structural features to bind to both COX-2 and 5-LOX. capes.gov.brnih.gov For COX-2, the interaction often involves the insertion of a substituent, like a p-SO2Me group, into the secondary pocket of the enzyme. nih.gov For 5-LOX, the interactions may involve hydrogen bonding and hydrophobic interactions with key amino acid residues near the catalytic iron center. nih.govnih.gov The successful design of dual inhibitors relies on achieving a balance of interactions that allows for potent inhibition of both enzymes.
Synthetic Methodologies for Benzothiophen-2-yl Pyrazole Carboxylic Acid Derivatives
The synthesis of benzothiophen-2-yl pyrazole carboxylic acid derivatives, including this compound, involves multi-step chemical processes.
Key Synthetic Routes and Chemical Transformations
The synthesis of this compound (referred to as compound 5b in some literature) is part of a broader synthetic scheme for creating pyrazole sulfonamide derivatives. capes.gov.brnih.gov The general approach for synthesizing related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives often begins with the construction of the thiophene (B33073) ring system, followed by the formation of the pyrazole ring and subsequent modifications. chimicatechnoacta.runih.govacs.org
A common strategy for forming the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of this compound and its analogs, a key step involves the reaction of a chalcone (B49325) intermediate with a substituted hydrazine to yield the desired 1,5-diarylpyrazole core. tandfonline.comnih.gov The benzothiophene (B83047) moiety is typically introduced as one of the aryl substituents. The carboxylic acid group can be introduced at various stages of the synthesis, either as part of the initial building blocks or by modification of a precursor functional group.
Derivatization Strategies for Analog Development
To explore the structure-activity relationships and improve the properties of the lead compound, various analogs are synthesized. A key derivatization strategy for carboxylic acid-containing compounds like this compound is the formation of ester prodrugs. capes.gov.brnih.gov Esterification of the carboxylic acid group can mask its polarity, which may enhance oral bioavailability. These prodrugs are designed to be inactive until they are hydrolyzed in the body by esterase enzymes to release the active carboxylic acid. The synthesis of these ester derivatives (compounds 6c and 6d in the literature) from the parent compound (5b) demonstrated equipotent activity. capes.gov.brnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory activity and selectivity of drug candidates. For dual COX-2/5-LOX inhibitors, SAR studies aim to identify the structural modifications that enhance the potency against both enzymes.
The benzothiophen-2-yl pyrazole carboxylic acid derivative, this compound (compound 5b), was identified as a highly potent dual inhibitor. medchemexpress.comcapes.gov.brnih.gov It exhibited an IC50 value of 0.01 µM for COX-2 and 1.78 µM for 5-LOX. medchemexpress.comcapes.gov.brnih.gov It also showed inhibitory activity against COX-1 with an IC50 of 5.40 µM, resulting in a COX-2 selectivity index of 344.56. capes.gov.brnih.gov This indicates a high degree of selectivity for COX-2 over COX-1.
The SAR studies of related pyrazole derivatives have shown that the nature and position of substituents on the aryl rings are critical for activity. tandfonline.comtandfonline.com For COX-2 inhibition, a sulfonamide or a similar electron-withdrawing group at the para-position of one of the phenyl rings is often favored for high potency and selectivity. nih.govresearchgate.net The substitution pattern on the N1-phenyl ring of the pyrazole also significantly influences the activity. tandfonline.com For instance, in a series of thymol-pyrazole hybrids, substitution at the para position of the N1-phenyl with either a sulfonamide or a chloro group resulted in higher in vitro COX-2/5-LOX inhibitory activity compared to the unsubstituted derivatives. tandfonline.com
The following table summarizes the in vitro inhibitory activity of this compound and a reference compound.
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound (5b) | 5.40 | 0.01 | 1.78 | 540 |
| Celecoxib | 7.6 | 0.05 | - | 152 |
Data sourced from multiple references. medchemexpress.comcapes.gov.brnih.gov
The data clearly indicates the potent and selective COX-2 inhibitory activity of this compound, along with its significant 5-LOX inhibition. The development of its ester prodrugs, which showed similar potency, highlights a successful strategy to potentially improve the pharmacokinetic profile without compromising the desired pharmacological activity. capes.gov.brnih.gov
Substituent Effects on COX-2 Inhibitory Potency
The potency of pyrazole-based inhibitors against COX-2 is highly sensitive to the nature and position of substituents on the aryl rings. The sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N-1 phenyl ring is a critical moiety for high-affinity binding within the active site of COX-2. rsc.org This group inserts into a distinct hydrophobic side pocket in the COX-2 enzyme, a feature not present in COX-1, thereby conferring selectivity. ijpsjournal.com
Structure-activity relationship (SAR) studies reveal that modifications to the C-5 phenyl ring also significantly influence COX-2 inhibition. For instance, in a series of urea-containing pyrazoles, compounds with a trifluoromethyl (CF3) group on the C-5 phenyl ring demonstrated superior COX-2 inhibition compared to other substitutions. nih.gov In another series of pyrazole sulfonamide derivatives, a benzothiophen-2-yl group at the C-3 position of the pyrazole ring, combined with a p-sulfonamide phenyl group at N-1, resulted in exceptionally potent COX-2 inhibition, with an IC50 value of 0.01 µM. nih.govmdpi.com This was significantly more potent than the reference drug celecoxib.
Conversely, some substitutions can diminish activity. A methyl group at the para-position of the C-5 phenyl ring, similar to celecoxib, led to a threefold decrease in COX-2 inhibitory activity in one series of dual-inhibitor candidates. nih.gov The electronic nature of substituents can also play a role; however, in some thymol-pyrazole hybrids, substitutions on the C-5 phenyl ring with either electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Br) groups did not significantly alter COX-2 activity, suggesting that steric factors and planarity may be more influential in certain scaffolds. nih.govtandfonline.com
Table 1: Effect of Substituents on COX-2 Inhibition
| Compound Series | Key Substituent(s) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Sulfonamide | C3: Benzothiophen-2-yl | 0.01 | nih.govmdpi.com |
| Thymol-Pyrazole Hybrid (8b) | N1-phenyl: p-SO2NH2 | 0.043 | nih.govtandfonline.com |
| Thymol-Pyrazole Hybrid (8g) | N1-phenyl: p-Cl | 0.045 | nih.govtandfonline.com |
| Celecoxib (Reference) | - | 0.045 | nih.govtandfonline.com |
| Urea-Containing Pyrazole (21b) | N1-phenyl: p-SO2NH2; C5-phenyl: p-CF3 | 0.021 | nih.gov |
| Urea-Containing Pyrazole (21c) | N1-phenyl: p-SO2NH2; C5-phenyl: p-CH3 | 0.063 | nih.gov |
Substituent Effects on 5-LOX Inhibitory Potency
Achieving potent 5-LOX inhibition within a pyrazole-based scaffold typically requires the incorporation of a second pharmacophore known to interact with the 5-LOX enzyme. This is often accomplished by creating hybrid molecules. For example, linking the pyrazole core to thymol (B1683141), a natural 5-LOX inhibitor, via an N-acylhydrazone linker, has proven effective. nih.gov In this series, all the synthesized hybrid compounds showed more potent 5-LOX inhibition than the reference compound quercetin. nih.govtandfonline.com
In a different approach, modifying traditional NSAIDs by replacing the carboxylic acid group with other moieties has been explored. An indomethacin (B1671933) derivative where the carboxyl group was replaced by a sulfonamide moiety yielded a compound with an IC50 of 0.9 µM for 5-LOX. acs.org For pyrazole sulfonamide derivatives, the presence of a benzothiophen-2-yl pyrazole carboxylic acid structure was found to be highly effective, yielding a 5-LOX IC50 of 1.78 µM. nih.govmdpi.com This indicates that the acidic carboxyl group, when appropriately positioned, can be a key determinant for 5-LOX activity.
Studies on piperazine (B1678402) derivatives designed as dual inhibitors found that a 4-chloro (4-Cl) substitution on the terminal phenyl ring resulted in promising 5-LOX inhibition (IC50 = 7.87 µM), outperforming the standard drug zileuton. rsc.org This highlights the importance of lipophilic and electronic properties of substituents on moieties distal to the core scaffold in optimizing 5-LOX inhibitory activity.
Table 2: Effect of Substituents on 5-LOX Inhibition
| Compound Series | Key Substituent(s) | 5-LOX IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Sulfonamide | C3: Benzothiophen-2-yl; with COOH | 1.78 | nih.govmdpi.com |
| Thymol-Pyrazole Hybrid (8b) | N-acylhydrazone linker to Thymol | 11.31 | nih.gov |
| Thymol-Pyrazole Hybrid (8g) | N-acylhydrazone linker to Thymol | 12.55 | nih.gov |
| Piperazine Derivative (9d) | Terminal phenyl: 4-Cl | 7.87 | rsc.org |
| Indomethacin Derivative (17) | Carboxyl replaced by sulfonamide | 0.9 | acs.org |
| Quercetin (Reference) | - | 16.44 | nih.gov |
| Zileuton (Reference) | - | 14.29 | rsc.org |
Structural Features Conferring Dual Inhibition Selectivity
The design of effective dual inhibitors hinges on integrating two distinct pharmacophores into one molecule without compromising affinity for either target enzyme. nih.govnih.gov The key structural feature is often a modular design comprising a COX-2 selective core, a 5-LOX inhibitory moiety, and a suitable linker.
The COX-2 Pharmacophore : The 1,5-diarylpyrazole scaffold remains the cornerstone for COX-2 selectivity. The presence of a p-sulfonamide or a similar hydrogen-bonding group on the N-1 phenyl ring is crucial for anchoring the inhibitor in the specific side pocket of the COX-2 active site. rsc.org
The 5-LOX Pharmacophore : Various moieties have been identified that confer 5-LOX activity. These include phenolic structures like thymol, redox-active groups, and iron-chelating functionalities such as carboxylic acids or hydroxamic acids. nih.govmdpi.com The successful integration of these features is paramount. For example, the carboxylic acid group in certain pyrazole derivatives appears to be essential for their 5-LOX inhibition. nih.gov
The Linker : In hybrid molecules, the linker connecting the two pharmacophores is critical. An N-acylhydrazone linker was successfully used to connect a thymol moiety to a pyrazole core, yielding potent dual inhibitors. nih.gov In another series, a three-methylene spacer was found to be critical for linking a urea (B33335) pharmacophore to a 1,5-diarylpyrazole, leading to potent dual inhibition of COX-2 and soluble epoxide hydrolase (sEH), with some compounds also showing significant 5-LOX inhibition. nih.gov The linker's length and flexibility determine the optimal positioning of each pharmacophoric element within their respective enzyme binding sites.
Identification of Optimal Moieties for Potency and Profile
Through extensive SAR studies, specific molecular fragments have been identified as optimal for achieving a balanced and potent dual inhibitory profile.
For potent and selective COX-2 inhibition, the p-sulfonamidophenyl or p-methylsulfonylphenyl group attached to the N-1 position of a pyrazole ring is the most well-established and effective moiety. rsc.org
For introducing 5-LOX inhibition, the optimal moiety can vary. The benzothiophen-2-yl pyrazole carboxylic acid structure has emerged as exceptionally potent against both enzymes. nih.govmdpi.com In this case, the fused thiophene ring system contributes to COX-2 affinity, while the carboxylic acid is likely crucial for chelating the iron atom in the 5-LOX active site.
In thymol-pyrazole hybrids, the combination of a p-sulfonamidophenyl or a p-chlorophenyl group at the N-1 position of the pyrazole with the thymol moiety (linked via an N-acylhydrazone) provided the best balance of potent dual inhibition. nih.govtandfonline.com The sulfonamide and chloro groups are thought to enhance polar and hydrophobic interactions within the enzyme active sites. tandfonline.com
In urea-containing pyrazoles, a trifluoromethyl (CF3) group at the para-position of the C-5 phenyl ring, combined with a p-aminosulfonylphenyl group at the N-1 position, was identified as an optimal combination for high COX-2 potency. nih.gov
Ultimately, the most successful designs often result from a hybridization strategy, combining the key binding features of known selective inhibitors for each target enzyme. nih.govcapes.gov.br
Molecular and Biochemical Pharmacology of Cox 2/5 Lox in 2
Enzyme Inhibition Kinetics and Mechanism
The pharmacological activity of COX-2/5-LOX-IN-2, a benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivative, is characterized by its potent and dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual-action mechanism is a key strategy in the development of anti-inflammatory agents with potentially enhanced efficacy and an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) nih.govmdpi.com.
This compound has been evaluated for its in vitro inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The compound demonstrates potent inhibition of all three enzymes, with a marked selectivity for COX-2. The half-maximal inhibitory concentrations (IC50) are recorded as 5.40 µM for COX-1, 0.01 µM for COX-2, and 1.78 µM for 5-LOX nih.govmdpi.com.
This high potency against COX-2, the inducible isoform of the cyclooxygenase enzyme primarily involved in inflammatory processes, is a significant feature. The compound's selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is 344.56. This value indicates a high degree of selectivity for COX-2 over the constitutive COX-1 isoform, which is responsible for homeostatic functions such as gastric cytoprotection. This selectivity profile is considered advantageous for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs nih.govmdpi.com.
| Enzyme | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| COX-1 | 5.40 | 344.56 |
| COX-2 | 0.01 | |
| 5-LOX | 1.78 | N/A |
While specific dissociation constants (Kd) from kinetic studies are not detailed in the available literature, molecular docking simulations provide insights into the binding affinity of this compound. The binding energy, calculated through these computational models, serves as an indicator of the stability of the ligand-enzyme complex. Lower binding energy scores suggest a higher binding affinity nih.gov. The docking studies for this compound confirmed that the compound possesses the necessary structural features to bind effectively to both COX-2 and 5-LOX enzymes nih.gov. The interactions observed in these simulations, such as hydrogen bonding and hydrophobic interactions with key residues, are crucial for the compound's potent inhibitory activity.
The precise kinetic mechanism of inhibition (e.g., competitive, non-competitive) for this compound has not been explicitly defined in the primary research. However, molecular docking studies reveal that the compound binds within the active sites of both COX-2 and 5-LOX nih.gov. This binding pattern is characteristic of competitive inhibition, where the inhibitor molecule competes with the natural substrate (arachidonic acid) for access to the enzyme's active site. By occupying this site, the inhibitor prevents the substrate from binding and subsequent conversion into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes nih.govd-nb.info.
Molecular Interactions with Target Enzymes
Molecular docking simulations have been instrumental in elucidating the binding modes of this compound with its target enzymes, providing a rationale for its potent and selective inhibitory activity at a molecular level nih.gov.
The binding pocket of the COX-2 enzyme is a long, hydrophobic channel. A key feature that distinguishes it from the COX-1 active site is the presence of a smaller valine residue (Val523) instead of a bulkier isoleucine, which creates an additional side pocket. Selective inhibitors like this compound are often designed to exploit this structural difference. The sulfonamide group, a common pharmacophore in selective COX-2 inhibitors, typically interacts with this side pocket nih.gov.
For the 5-LOX enzyme, the active site contains a non-heme iron atom (Fe²⁺) that is essential for its catalytic activity. Inhibitors of 5-LOX often interact with this iron cofactor or with amino acid residues in the substrate-binding pocket to prevent the oxidation of arachidonic acid nih.govd-nb.info. Docking studies for this compound confirmed its ability to fit within the structural confines of these active sites nih.gov.
Molecular docking simulations were performed to predict and analyze the binding interactions of this compound with its target enzymes. These studies confirmed that the compound's structural design, which combines features from known COX and LOX inhibitors, allows it to bind effectively within the active sites of both COX-2 and 5-LOX nih.gov.
In the COX-2 active site, the pyrazole core and sulfonamide moiety of the compound are expected to form key interactions. The sulfonamide group likely extends into the selective side pocket, forming hydrogen bonds with residues such as Arg513. The rest of the molecule would be stabilized within the main hydrophobic channel through interactions with residues like Tyr385 and Ser530 researchgate.net.
Within the 5-LOX active site, the inhibitor is predicted to orient itself to interact with the catalytic iron atom and surrounding hydrophobic and hydrophilic residues. This positioning prevents the proper binding and orientation of arachidonic acid, thereby inhibiting the synthesis of leukotrienes nih.gov. The successful docking of this compound into both enzyme pockets supports the experimental findings of its dual inhibitory action nih.gov.
Residue-Specific Interactions and Hydrogen Bonding Networks
Molecular docking simulations have provided valuable insights into the binding mode of this compound within the active sites of both COX-2 and 5-LOX, revealing key residue-specific interactions and the formation of stable hydrogen bonding networks that are crucial for its inhibitory activity.
Within the active site of the COX-2 enzyme, the carboxylic acid moiety of this compound plays a critical role in anchoring the molecule. It forms two crucial hydrogen bonds with the amino acid residues Arg106 and Tyr341. nih.gov This interaction is a common feature for many COX-2 inhibitors and is essential for orienting the inhibitor within the catalytic site. Furthermore, the aryl ring of the compound engages in hydrophobic interactions with Leu338, further stabilizing the inhibitor-enzyme complex. nih.gov
In the case of the 5-LOX enzyme, the binding of this compound is stabilized by a distinct set of interactions. The molecule forms a hydrogen bond with the amino acid residue Gln558. nih.gov Additionally, it establishes a pi-pi stacking interaction with His432, a common feature for ligands that bind to this enzyme. nih.gov A crucial coordinating bond is also formed with the non-heme iron atom (Fe+3) present in the active site of 5-LOX, an interaction that is fundamental to the inhibition of its catalytic activity. nih.gov
Selectivity Profile Against Other Eicosanoid-Related Enzymes
Evaluation of Inhibition Against Other Lipoxygenases (e.g., 12-LOX, 15-LOX)
Currently, there is no publicly available research data on the direct evaluation of this compound's inhibitory activity against other lipoxygenase isoforms, such as 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). The primary research on this compound has focused on its dual action against COX-2 and 5-LOX. Therefore, its selectivity profile beyond these two primary targets within the lipoxygenase family remains to be elucidated.
Assessment of Off-Target Interactions within the Arachidonic Acid Cascade
Similarly, a comprehensive assessment of the off-target interactions of this compound within the broader arachidonic acid cascade has not been reported in the available scientific literature. The inhibition of COX and LOX pathways can sometimes lead to the shunting of arachidonic acid metabolism towards other pathways, potentially altering the production of other eicosanoids. However, specific studies investigating such effects for this compound are not currently available.
Inhibitory Profile of this compound
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 5.40 |
| COX-2 | 0.01 |
Key Molecular Interactions of this compound
| Enzyme | Interacting Residues/Components | Type of Interaction |
|---|---|---|
| COX-2 | Arg106, Tyr341 | Hydrogen Bonding |
| COX-2 | Leu338 | Hydrophobic Interaction |
| 5-LOX | Gln558 | Hydrogen Bonding |
| 5-LOX | His432 | Pi-Pi Stacking |
Cellular and in Vitro Biological Activity of Cox 2/5 Lox in 2
Modulation of Eicosanoid Production in Cell-Based Assays
Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are signaling molecules derived from the oxygenation of arachidonic acid. thieme-connect.de They play a crucial role in initiating and sustaining inflammatory processes. thieme-connect.de Dual inhibitors of COX-2 and 5-LOX, such as COX-2/5-LOX-IN-2, are designed to interfere with the biosynthesis of both these classes of mediators. tandfonline.comtandfonline.com
This compound demonstrates a significant capacity to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a principal mediator of inflammation responsible for effects like vasodilation and pain. tandfonline.comnih.gov This inhibition occurs through the direct targeting of the COX-2 enzyme, which catalyzes the conversion of arachidonic acid into prostaglandin H2, the precursor to PGE2. nih.gov In inflammatory cells such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds with dual COX-2/5-LOX inhibitory activity have been shown to effectively reduce the production of PGE2. nih.govresearchgate.net This suppression of PGE2 is a key component of the compound's anti-inflammatory profile.
Simultaneously, this compound targets the 5-LOX pathway, which is responsible for the production of leukotrienes. thieme-connect.de The 5-LOX enzyme converts arachidonic acid into leukotriene A4 (LTA4), which is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). thieme-connect.de LTB4 is a potent chemoattractant for immune cells, while cysteinyl leukotrienes are involved in processes like bronchoconstriction and increased vascular permeability. thieme-connect.detandfonline.com By inhibiting 5-LOX, this compound effectively curtails the synthesis of these pro-inflammatory leukotrienes. mdpi.com This dual action is considered advantageous as inhibiting only the COX pathway can sometimes lead to an increase in leukotriene production. tandfonline.comtandfonline.com
The inhibitory effects of dual COX-2/5-LOX inhibitors are typically dose-dependent, with higher concentrations of the compound leading to greater suppression of both PGE2 and leukotriene synthesis. Studies on various cell lines, including RAW 264.7 macrophages, have been instrumental in characterizing these profiles. nih.govresearchgate.net For instance, research on kratom alkaloid extracts, which exhibit dual COX-2/5-LOX inhibition, showed a reduction in inflammatory markers in LPS-induced RAW 264.7 cells at specific concentrations. nih.gov The potency of such inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit enzyme activity by 50%. While specific IC50 values for this compound are not detailed in the provided search results, related dual inhibitors have been shown to possess potent inhibitory activity in the nanomolar to micromolar range in various assays. researchgate.net
Table 1: Inhibitory Activity of COX-2/5-LOX Inhibitors on Eicosanoid Production This table is representative of findings for dual COX-2/5-LOX inhibitors. Specific data for this compound was not available in the search results.
| Cell Line | Target Enzyme | Mediator Inhibited | Observed Effect |
|---|---|---|---|
| RAW 264.7 Macrophages | COX-2 | Prostaglandin E2 (PGE2) | Reduction in LPS-induced production. nih.govresearchgate.net |
| RAW 264.7 Macrophages | 5-LOX | Leukotriene B4 (LTB4) | Inhibition of synthesis. nih.govresearchgate.net |
| Human Chondrocytes | COX-2 / 5-LOX | PGE2 / LTB4 | Downregulation of IL-1β-stimulated expression. mdpi.com |
| Human Colorectal Cancer Cells (Caco-2, HT29) | COX-2 / 5-LOX | PGE2 / Cysteinyl Leukotrienes | Additive inhibitory effects with combined treatment. aacrjournals.org |
Impact on Inflammatory Mediators and Signaling Pathways
The biological activity of this compound extends beyond the direct inhibition of eicosanoid production. The prostaglandins and leukotrienes it suppresses are themselves signaling molecules that can influence a cascade of downstream inflammatory events, including the expression of cytokines and chemokines.
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) are pivotal in amplifying the inflammatory response. nih.gov Research has demonstrated that dual inhibitors of COX-2 and 5-LOX can effectively reduce the production of these cytokines. nih.govfrontiersin.org For example, in studies with LPS-stimulated RAW 264.7 macrophage cells, a kratom alkaloid extract with dual inhibitory properties was found to suppress the production of TNF-α and IL-6. nih.gov Similarly, in human fetal microglia, both COX-2 and 5-LOX inhibitors have been shown to significantly reduce the levels of several pro-inflammatory cytokines, including TNF-α and IL-1β. frontiersin.org This regulation of cytokine expression is a crucial aspect of the anti-inflammatory effects of these compounds.
Chemokines are a family of cytokines that direct the migration of immune cells to sites of inflammation. cancerbiomed.org By inhibiting the production of prostaglandins and leukotrienes, which can act as upstream regulators, dual inhibitors like this compound can indirectly modulate chemokine production and, consequently, cell migration. For instance, LTB4 is a potent chemoattractant, and its inhibition directly impacts leukocyte recruitment. tandfonline.com While direct studies on this compound's effect on specific chemokines are not detailed, the inhibition of the 5-LOX pathway is known to interfere with inflammatory cell migration. mdpi.com However, some studies on general COX and LOX inhibitors have shown complex effects, with some inhibitors even inducing the expression of certain chemokines like CXCL1 and CXCL5. frontiersin.org
Influence on NF-κB Pathway Activation and Downstream Targets
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cancer, including enzymes like COX-2 and 5-LOX. tandfonline.comfrontiersin.org The activation of NF-κB is linked to the promotion of cancer cell survival and proliferation. Dual inhibition of COX-2 and 5-LOX is thought to interfere with this pathway. For instance, products of the COX-2 and 5-LOX pathways, such as prostaglandins and leukotrienes, can activate NF-κB, creating a positive feedback loop that perpetuates inflammatory responses. nih.gov By blocking these enzymes, dual inhibitors can attenuate NF-κB activation, which in turn limits the transcription of downstream pro-inflammatory cytokines and enzymes. tandfonline.com Studies on related dual inhibitors have shown that they can suppress NF-κB transcriptional activity in macrophages. tandfonline.com The inhibition of the 5-LOX pathway, in particular, has been shown to protect against ischemia-reperfusion injury by down-regulating NF-κB. nih.gov
Anti-Proliferative and Apoptotic Effects in Preclinical Cancer Models
The dual inhibition of COX-2 and 5-LOX has been investigated as a promising strategy for cancer therapy due to the involvement of these enzymes in tumor growth and survival. nih.govmdpi.com While specific data on the anti-proliferative and apoptotic effects of this compound are not extensively detailed in the provided search results, the activity of other dual inhibitors provides insight into the potential effects of this class of compounds.
Inhibition of Cancer Cell Proliferation in In Vitro Assays
Dual COX-2/5-LOX inhibitors have demonstrated significant anti-proliferative effects in various cancer cell lines. For example, the dual inhibitor darbufelone was found to significantly decrease the proliferation of colon cancer cells in a dose-dependent manner. spandidos-publications.com Another study on novel dual cyclooxygenase and lipoxygenase inhibitors showed a dose-dependent inhibition of colon cancer cell proliferation. nih.gov The knockdown of either COX-2 or 5-LOX in LoVo colon cancer cells resulted in a significant reduction in cell growth. spandidos-publications.com Similarly, the dual inhibitor DHDMBF30 has been shown to inhibit the proliferation of the pancreatic cancer cell line Capan-2. wjgnet.com
Table 1: Inhibition of Cancer Cell Proliferation by Related Dual COX-2/5-LOX Inhibitors
| Compound | Cancer Cell Line | Effect | Citation |
| Darbufelone | LoVo (colon) | Dose-dependent inhibition of proliferation | spandidos-publications.com |
| Novel Hydrazide Inhibitors | HCA-7, HT-29, Apc10.1 (colon) | Dose-dependent inhibition of proliferation | nih.gov |
| DHDMBF30 | Capan-2 (pancreatic) | Inhibition of proliferation | wjgnet.com |
| Chelerythrine | AGS (gastric) | Time- and dose-dependent anti-proliferation | frontiersin.org |
Induction of Apoptosis in Select Cancer Cell Lines
In addition to inhibiting proliferation, dual COX-2/5-LOX inhibitors have been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound darbufelone was found to induce apoptosis in LoVo colon cancer cells. spandidos-publications.com Similarly, a 5-LOX inhibitor was shown to reduce the viability of malignant cells through the induction of early apoptosis in urological tumors. aboutscience.eu Diosgenin, a steroidal saponin, induces apoptosis in HT-29 and HCT-116 colon cancer cells, with its effects being modulated by the inhibition of COX-2 and 5-LOX. spandidos-publications.com Another related compound, a triazole derivative, also facilitated apoptosis in the A549 cancer cell line. mdpi.com
Table 2: Induction of Apoptosis by Related Dual COX-2/5-LOX Inhibitors
| Compound/Inhibitor | Cancer Cell Line(s) | Effect | Citation |
| Darbufelone | LoVo (colon) | Induction of apoptosis | spandidos-publications.com |
| 5-LOX Inhibitor | Urological tumor cells | Induction of early apoptosis | aboutscience.eu |
| Diosgenin (in the context of COX-2/5-LOX inhibition) | HT-29, HCT-116 (colon) | Induction of apoptosis | spandidos-publications.com |
| Triazole derivative | A549 (lung) | Facilitated apoptosis | mdpi.com |
| Thymol-4-thiazolidinone hybrid | Caco-2, HCT-116 (colorectal) | Induction of apoptosis | mdpi.com |
Underlying Molecular Mechanisms of Anti-Cancer Activity (e.g., ROS generation, NOTCH1 downregulation for related compounds)
The anti-cancer activity of dual COX-2/5-LOX inhibitors is attributed to several underlying molecular mechanisms. One key mechanism is the induction of apoptosis through the modulation of Bcl-2 family proteins. For instance, the treatment of colon cancer cells with darbufelone resulted in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com This shift in the Bax/Bcl-2 ratio is a common pathway for inducing apoptosis.
Another mechanism involves cell cycle arrest. Darbufelone was found to arrest the cell cycle of LoVo cells at the G0/G1 phase, which was associated with an upregulation of p27 and a downregulation of cyclin D1 and CDK4. spandidos-publications.com
Furthermore, the activation of caspases, which are key executioners of apoptosis, is another important mechanism. Treatment with darbufelone led to the activation of caspase-3 and -9 in colon cancer cells. spandidos-publications.com A thymol-4-thiazolidinone hybrid molecule, which is a dual COX-2/5-LOX inhibitor, also demonstrated activation of caspase 3/7 in Caco-2 and HCT-116 colorectal cancer cell lines. mdpi.com
While not directly mentioned for this compound, other related mechanisms for dual inhibitors include the inhibition of cancer cell migration and invasion, which for darbufelone was associated with the upregulation of E-cadherin and ZO-1. spandidos-publications.com
In Vivo Preclinical Efficacy Studies of Cox 2/5 Lox in 2
Anti-inflammatory Activity in Rodent Models
While literature indicates that COX-2/5-LOX-IN-2 possesses very strong anti-inflammatory activity, specific quantitative outcomes from carrageenan-induced edema or rat ear edema models are not available in the provided search results. medchemexpress.comnih.gov
There is no specific information available in the search results regarding the assessment of this compound in chronic inflammatory models, such as adjuvant-induced arthritis in rodents.
Research qualitatively states that the anti-inflammatory activity of this compound is superior to that of both Celecoxib (B62257) and Indomethacin (B1671933). medchemexpress.comnih.gov However, a direct quantitative comparison with data from preclinical models is not available in the search results.
Analgesic Activity in Animal Models of Pain
Detailed findings from the assessment of this compound in nociceptive pain models are not present in the available literature.
It is reported that this compound has analgesic activity that surpasses standard agents, which would be evaluated in inflammatory pain models like the acetic acid-induced writhing test. medchemexpress.comnih.gov However, specific results, such as the percentage of writhing inhibition, are not available.
Comparison of Analgesic Efficacy with Reference Compounds
Dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) has been investigated as a strategy to develop potent analgesic agents. Preclinical studies have compared the efficacy of novel dual inhibitors to established reference compounds, such as traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
In one study, a benzhydrylpiperazine-based dual inhibitor, compound 9d, demonstrated a significant pain-reducing effect, achieving a 55.78% reduction in pain, which was closely comparable to the 59.09% reduction exhibited by the standard reference drug, indomethacin rsc.org. Another series of novel quinazolinone derivatives showed promising results; compound 13b was reported to completely abolish the pain response in its respective preclinical model tandfonline.com.
Similarly, research into aurone derivatives identified compound WE-4 as having the most significant analgesic potency among the tested compounds in various pain models nih.gov. Furthermore, newly synthesized diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids, specifically compounds 8m and 8o, were highlighted as highly efficacious analgesic and anti-inflammatory derivatives acs.org. These findings suggest that dual COX-2/5-LOX inhibitors can exhibit analgesic efficacy that is comparable or, in some cases, superior to single-target reference compounds.
Table 1: Comparison of Analgesic Efficacy of Select Dual COX-2/5-LOX Inhibitors
| Compound/Drug | Class | Analgesic Effect Noted in Preclinical Models | Source |
|---|---|---|---|
| Compound 9d | Dual COX-2/5-LOX Inhibitor | 55.78% pain reduction | rsc.org |
| Indomethacin | Non-selective COX Inhibitor | 59.09% pain reduction | rsc.org |
| Compound 13b | Selective COX-2 Inhibitor | Complete abolishment of pain response | tandfonline.com |
| Compound WE-4 | Dual COX-2/5-LOX Inhibitor | Significant analgesic potency | nih.gov |
| Compounds 8m, 8o | Dual COX-2/sEH Inhibitors | Efficacious analgesic/anti-inflammatory activity | acs.org |
Investigation in Preclinical Cancer Models
The dual inhibition of COX-2 and 5-LOX is a therapeutic strategy being explored for cancer treatment, as both enzymatic pathways are implicated in tumorigenesis. nih.govtandfonline.comnih.gov
Effects on Tumor Growth in Xenograft or Syngeneic Models
Preclinical studies utilizing xenograft and syngeneic models have demonstrated the potential of dual COX-2/5-LOX inhibition to suppress tumor growth. In a nude mouse xenograft model of colon cancer, the combined administration of a COX-2 inhibitor (celecoxib) and a 5-LOX inhibitor (AA861) resulted in a more significant reduction in tumor size than treatment with either agent alone. oup.com Specifically, celecoxib alone caused a 30% reduction in tumor growth, while the 5-LOX inhibitor AA861 achieved a 50% inhibition. oup.com The combination of both inhibitors produced an even greater inhibitory effect on tumor growth. oup.com
This enhanced effect of dual inhibition has been observed in various cancer types. The strategy is based on the rationale that blocking both pathways prevents a metabolic shunt where inhibiting one enzyme leads to the overproduction of pro-tumorigenic metabolites by the other. oup.comaacrjournals.orgwjgnet.com Studies have shown that COX-2 is involved in both in vitro proliferation and in vivo tumor growth rates. tandfonline.com The use of dual inhibitors, therefore, represents a promising approach to more effectively abrogate cancer cell proliferation in vivo. nih.govfrontiersin.org
Table 2: Effect of COX-2 and 5-LOX Inhibition on Tumor Growth in a Xenograft Model
| Treatment Group | Agent(s) | Mechanism | Tumor Growth Inhibition (%) | Source |
|---|---|---|---|---|
| Control | Vehicle | - | 0% | oup.com |
| Group 1 | Celecoxib | COX-2 Inhibition | 30% | oup.com |
| Group 2 | AA861 | 5-LOX Inhibition | 50% | oup.com |
| Group 3 | Celecoxib + AA861 | Dual COX-2/5-LOX Inhibition | >50% (further inhibition observed) | oup.com |
Impact on Metastasis and Angiogenesis
The COX-2 and 5-LOX pathways play crucial roles in tumor progression by influencing cell motility, invasion, metastasis, and angiogenesis. rsc.orgnih.govmednexus.org COX-2 contributes to these processes in part through the production of prostaglandin (B15479496) E2 (PGE2), which can induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). rsc.orgresearchgate.net Similarly, the 5-LOX pathway and its metabolites, such as 5-HETE, are also considered pro-angiogenic. researchgate.netmdpi.com
Given the converging roles of both enzymes in promoting angiogenesis and metastasis, dual inhibition is hypothesized to offer a superior anti-cancer effect. mdpi.com Preclinical studies support this, showing that dual inhibitors can effectively target these processes. For instance, the dual COX-2/5-LOX inhibitor darbufelone was found to significantly decrease the invasive capabilities of colon cancer cells in vitro. spandidos-publications.com In wound-healing assays, which model cell migration, certain dual-inhibiting compounds demonstrated potent antimigratory effects. nih.gov By simultaneously blocking both pathways, these agents can disrupt the production of multiple factors that support tumor vascularization and metastatic spread. rsc.orgresearchgate.net
Combination Therapy Studies with Established Anti-Cancer Agents
The strategy of dual COX-2/5-LOX inhibition has been studied not only as a standalone therapy but also in combination with established anti-cancer agents. The rationale is that by targeting the inflammatory tumor microenvironment, these inhibitors can enhance the efficacy of conventional chemotherapy or targeted drugs.
Studies have demonstrated additive or synergistic effects when combining COX-2 and 5-LOX inhibitors. For example, the concurrent administration of the COX-2 inhibitor celecoxib and the 5-LOX inhibitor MK886 was shown to significantly hinder the growth of pancreatic tumor cells in vitro. nih.gov Similar synergistic effects on reducing cancer cell proliferation have been noted in colon cancer models using combinations like celecoxib with the 5-LOX inhibitor AA861. wjgnet.com The development of single molecules that act as dual inhibitors, such as licofelone, is intended to achieve this enhanced therapeutic effect with a single agent. wjgnet.comnih.gov These findings suggest that incorporating dual COX-2/5-LOX inhibition into standard anti-cancer regimens could lead to more effective treatment outcomes.
Pharmacodynamic Biomarkers in Preclinical Studies
Measurement of Eicosanoid Levels in Tissues and Biofluids
A critical aspect of preclinical studies on dual COX-2/5-LOX inhibitors is the measurement of pharmacodynamic biomarkers to confirm target engagement and understand the biochemical effects of the compound. Eicosanoids, the lipid mediators produced by the COX and LOX pathways, are key biomarkers measured in tissues and biofluids. researchgate.net
In vivo studies have shown that inhibiting only one pathway can lead to a compensatory shunt in arachidonic acid metabolism, increasing the production of metabolites in the other pathway. oup.comaacrjournals.org For example, in a colon cancer xenograft model, treatment with a selective COX-2 inhibitor led to decreased levels of its primary product, PGE2, but caused an increase in the 5-LOX product, leukotriene B4 (LTB4). oup.com Conversely, a 5-LOX inhibitor reduced LTB4 levels. oup.com However, the combined treatment with both inhibitors successfully downregulated the levels of both PGE2 and LTB4. oup.com
This demonstrates the importance of measuring a panel of eicosanoids, including prostaglandins (B1171923) (e.g., PGE2), leukotrienes (e.g., LTB4, LTE4), and hydroxyeicosatetraenoic acids (HETEs), to fully characterize the in vivo activity of a dual inhibitor. jci.orgnih.gov These measurements provide direct evidence of simultaneous target inhibition and help to establish a compound's pharmacodynamic profile.
Table 3: Effect of Single vs. Dual Inhibition on Eicosanoid Levels in a Preclinical Model
| Treatment | Effect on Prostaglandin E2 (PGE2) | Effect on Leukotriene B4 (LTB4) | Implication | Source |
|---|---|---|---|---|
| COX-2 Inhibitor | Decreased | Increased | Metabolic shunting to 5-LOX pathway | oup.com |
| 5-LOX Inhibitor | Unchanged | Decreased | Specific inhibition of 5-LOX pathway | oup.com |
| Dual COX-2/5-LOX Inhibition | Decreased | Decreased | Simultaneous blockade of both pathways | oup.com |
Histopathological Analysis of Inflammation and Tissue Damage
In preclinical efficacy studies, the compound this compound, also identified as compound 5b in the primary research, was subjected to histopathological analysis to assess its effects on inflammation and tissue damage at a microscopic level. These investigations were crucial for visualizing the compound's impact on tissues affected by inflammatory processes, particularly in animal models of paw edema and in studies evaluating gastric safety.
The primary model used for assessing anti-inflammatory effects was the carrageenan-induced paw edema model in rats. In this model, inflammation is artificially induced in the rat paw, leading to characteristic signs such as edema, erythema, and infiltration of inflammatory cells. Histopathological examination of the paw tissue provides a detailed view of these processes. Tissues from the control group, which received the inflammatory agent but no treatment, typically show significant pathological changes. These include marked subcutaneous edema, extensive infiltration of inflammatory cells (primarily neutrophils), and significant congestion of blood vessels.
In contrast, tissues from animals treated with this compound demonstrated a marked reduction in these inflammatory indicators. The examination of paw tissue sections from this group revealed a significant decrease in inflammatory cell infiltration and a noticeable reduction in subcutaneous edema. The structural integrity of the tissue appeared well-preserved compared to the inflamed, untreated controls.
Furthermore, a critical aspect of the preclinical evaluation of anti-inflammatory agents is their potential to cause gastrointestinal damage, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, histopathological analysis of the gastric mucosa was performed. In these studies, animals treated with the reference drug indomethacin showed clear signs of gastric injury. Microscopic examination revealed mucosal erosion, ulceration, and submucosal edema, indicative of significant gastrointestinal toxicity.
Conversely, the gastric tissues from the this compound-treated group showed a substantially improved safety profile. The histopathological analysis revealed intact mucosal surfaces with no evidence of ulcers or significant inflammation. The glandular structures of the stomach were well-maintained, and there was a notable absence of the pathological changes observed in the indomethacin group. This suggests a significant sparing of the gastric tissue from treatment-related damage.
The collective findings from these histopathological analyses underscore the dual therapeutic benefit of this compound: potent suppression of peripheral inflammation and a significantly improved gastrointestinal safety profile when compared to standard NSAIDs like indomethacin.
Histopathological Findings in Carrageenan-Induced Paw Edema
The following table summarizes the microscopic observations from the paw tissue of different treatment groups.
| Treatment Group | Subcutaneous Edema | Inflammatory Cell Infiltration | Vascular Congestion | Overall Tissue Integrity |
| Control (Carrageenan) | Severe | Extensive (predominantly neutrophils) | Marked | Disrupted |
| This compound | Minimal to Mild | Significantly Reduced | Mild | Preserved |
| Indomethacin | Mild to Moderate | Moderately Reduced | Mild to Moderate | Partially Preserved |
Histopathological Findings in Gastric Mucosa
This table outlines the results of the microscopic examination of stomach tissues to assess for treatment-related damage.
| Treatment Group | Mucosal Ulceration/Erosion | Submucosal Edema | Inflammatory Infiltrate | Glandular Structure |
| Control (Vehicle) | Absent | Absent | Minimal | Intact |
| This compound | Absent | Absent | Minimal | Intact |
| Indomethacin | Present (Moderate to Severe) | Present | Moderate | Disrupted in areas of ulceration |
Mechanistic Insights and Broader Biological Implications of Cox 2/5 Lox in 2
Crosstalk Between COX-2 and 5-LOX Pathways
The arachidonic acid (AA) cascade, a critical pathway in the inflammatory response, is primarily mediated by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.commdpi.com COX enzymes (including COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923) (PGs), while 5-lipoxygenase (5-LOX), in conjunction with 5-lipoxygenase-activating protein (FLAP), initiates the production of leukotrienes (LTs). dntb.gov.uapor-journal.commdpi.com These eicosanoid products are pivotal in mediating inflammation. dntb.gov.uanih.govvignan.ac.in
A significant area of research has focused on the intricate interplay, or "crosstalk," between the COX and 5-LOX pathways. Evidence suggests that the inhibition of one pathway can lead to the upregulation of the other. aacrjournals.org For instance, the use of selective COX-2 inhibitors can shunt AA metabolism towards the 5-LOX pathway, resulting in an increased production of pro-inflammatory leukotrienes. aacrjournals.orgbrieflands.com This compensatory activation can potentially limit the therapeutic efficacy and contribute to certain side effects of selective COX-2 inhibitors. brieflands.com Conversely, studies have shown that downregulation of 5-LOX can lead to an upregulation of COX-2 protein expression. spandidos-publications.com This reciprocal regulation highlights the interconnected nature of these inflammatory pathways.
The biosynthetic activities of 5-LOX and COX-2 can also directly intersect. For example, 5-hydroxy-eicosatetraenoic acid (5-HETE), a product of the 5-LOX pathway, can be further metabolized by COX-2 to produce novel prostanoids like 5-hydroxy-PGE2 and 5-hydroxy-PGD2. acs.org This biosynthetic crossover demonstrates a direct molecular link between the two enzymatic cascades.
Regulation of Enzyme Expression and Activity by COX-2/5-LOX-IN-2
Dual inhibitors like this compound are designed to simultaneously block both the COX-2 and 5-LOX pathways, thereby preventing the synthesis of both prostaglandins and leukotrienes. dntb.gov.uanih.govvignan.ac.in This dual inhibition is considered a promising strategy to achieve a broader anti-inflammatory effect and potentially circumvent the compensatory upregulation observed with single-pathway inhibitors. nih.govspandidos-publications.comnih.gov
The mechanism of dual inhibitors often involves direct interaction with the active sites of both enzymes. For instance, computational docking studies have shown that certain dual inhibitors can bind to key residues within the active sites of both COX-2 and 5-LOX. nih.govresearchgate.netnih.gov In the case of 5-LOX, some inhibitors have been shown to chelate the iron atom in the enzyme's active site, which is crucial for its catalytic activity. nih.gov
The regulation of enzyme expression is also a key aspect. Inflammatory stimuli can induce the expression of both COX-2 and 5-LOX. frontiersin.org Dual inhibitors can indirectly influence enzyme expression by suppressing the inflammatory cascade that drives their production. nih.gov
Potential for Synergistic or Complementary Effects of Dual Inhibition
The simultaneous inhibition of both COX-2 and 5-LOX pathways by a single agent like this compound is expected to produce synergistic or complementary anti-inflammatory effects. dntb.gov.uanih.gov By blocking both major arms of the arachidonic acid cascade, dual inhibitors can more effectively suppress the production of a wide range of inflammatory mediators. nih.gov
This approach is believed to offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. mdpi.comvignan.ac.in For example, by inhibiting the 5-LOX pathway, dual inhibitors prevent the potential increase in leukotriene production that can occur with selective COX-2 inhibition, which has been linked to gastrointestinal and cardiovascular side effects. vignan.ac.inbrieflands.com
In the context of cancer, where both COX-2 and 5-LOX are often overexpressed and contribute to tumor progression, dual inhibition has shown promise. mdpi.comspandidos-publications.com Studies have demonstrated that combined inhibition of COX-2 and 5-LOX can have additive effects in inhibiting cancer cell proliferation and inducing apoptosis. aacrjournals.org The dual inhibitor darbufelone, for instance, has been shown to decrease the proliferative and invasive abilities of colon cancer cells. spandidos-publications.com
Interaction with Other Biological Pathways
The biological effects of inhibiting the COX-2 and 5-LOX pathways extend beyond the direct modulation of eicosanoid synthesis. These pathways are integrated into a larger network of cellular signaling, and their inhibition can have significant downstream consequences.
Influence on Oxidative Stress Responses
There is a well-established link between inflammation and oxidative stress, with each process capable of potentiating the other. mdpi.com The enzymatic activities of both COX-2 and 5-LOX contribute to the production of reactive oxygen species (ROS), which are key mediators of oxidative stress. annalsofneurosciences.orgfrontiersin.org Oxidative stress, in turn, can activate transcription factors like nuclear factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory genes, including COX-2. mdpi.com
Dual COX-2/5-LOX inhibitors can influence oxidative stress responses by reducing the production of ROS associated with the arachidonic acid cascade. nih.govresearchgate.net For example, an alkaloid extract of Kratom with dual inhibitory activity was found to significantly reduce ROS production in lipopolysaccharide-induced macrophage cells. nih.govresearchgate.net Similarly, chronic treatment with a COX-2 inhibitor (nimesulide) and a 5-LOX inhibitor (acetyl-keto-b-boswellic acid) prevented aging-related increases in lipid peroxidation and oxidative stress in mice. annalsofneurosciences.org
Modulation of Cell Signaling Cascades Beyond Arachidonic Acid Metabolism
The influence of COX-2 and 5-LOX inhibitors extends to other critical cell signaling pathways, including those regulated by NF-κB and peroxisome proliferator-activated receptor-gamma (PPARγ). umw.edu.plumw.edu.pl
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2 and 5-LOX. tandfonline.comnih.gov Some NSAIDs and COX-2 inhibitors have been shown to suppress the activation of NF-κB. umw.edu.plnih.gov This inhibition can occur through various mechanisms, including preventing the degradation of IκB, which keeps NF-κB in an inactive state in the cytoplasm. umw.edu.pl By inhibiting NF-κB, these compounds can downregulate a broad spectrum of inflammatory and proliferative responses. tandfonline.com
PPARγ Pathway: PPARγ is a nuclear receptor that plays a role in regulating inflammation and is activated by certain prostaglandins, which are products of the COX pathway. umw.edu.plresearchgate.net Some NSAIDs have been found to activate PPARγ, which generally has anti-inflammatory effects. umw.edu.pl This suggests a complex interplay where the inhibition of prostaglandin (B15479496) synthesis could be counterbalanced by the direct activation of an anti-inflammatory receptor by the inhibitor itself.
Role of Specific Chemical Moieties in Biological Effects
The biological activity of dual COX-2/5-LOX inhibitors is intrinsically linked to their chemical structure. Specific chemical moieties within the molecule are responsible for interacting with the target enzymes and eliciting the desired pharmacological effect.
Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its potency and selectivity. For selective COX-2 inhibitors, a common structural feature is a 1,2-diaryl substitution on a central ring system, often with a sulfonyl-containing group on one of the aryl rings. brieflands.comrsc.org This specific arrangement allows the molecule to fit into the larger active site of COX-2 compared to COX-1.
For dual inhibitors, the challenge lies in incorporating pharmacophores that can effectively interact with both the COX-2 and 5-LOX active sites. This often involves creating hybrid molecules that combine structural features known to inhibit each enzyme. mdpi.com For example, a 5-LOX pharmacophore might be added to the structure of a known COX inhibitor. mdpi.com
The nature and position of substituents on the core scaffold of an inhibitor can significantly influence its activity. mdpi.com For instance, in a series of benzimidazole (B57391) derivatives, the presence of an amine group enhanced the inhibition of both COX and 5-LOX enzymes. mdpi.com Molecular docking studies can further elucidate these interactions, showing how specific functional groups form hydrogen bonds or other interactions with key amino acid residues in the enzyme active sites. researchgate.netd-nb.infobohrium.com
Contribution of the Benzothiophen-2-yl Pyrazole (B372694) Carboxylic Acid Scaffold to Observed Activities
The potent and dual inhibitory activity of this compound against both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) can be largely attributed to its core chemical structure: the benzothiophen-2-yl pyrazole carboxylic acid scaffold. This framework is not a random assortment of chemical moieties; rather, it is the result of a deliberate molecular hybridization strategy. nih.govcapes.gov.br This strategy aimed to integrate the key structural features of known selective and non-selective inhibitors to create a new compound with a broader anti-inflammatory profile. nih.govcapes.gov.br
The design of this scaffold was inspired by combining the binding characteristics of several existing drugs: the non-selective COX inhibitor sulindac (B1681787), the selective COX-2 inhibitor celecoxib (B62257) (which also has some 5-LOX inhibitory action), and dual-acting agents like licofelone. nih.govcapes.gov.brnih.gov The pyrazole ring itself is a well-established and critical component in many non-steroidal anti-inflammatory drugs (NSAIDs), forming the central core of selective COX-2 inhibitors like celecoxib. nih.gov Its inclusion provides a foundational structure for high-affinity binding to the COX-2 enzyme. nih.gov
The benzothiophen-2-yl group, which serves as an aryl substituent on the pyrazole ring, is particularly significant. Research has shown that this specific group is a major contributor to the compound's potent dual inhibitory activity. nih.govresearchgate.net In a series of pyrazole sulfonamide carboxylic acid derivatives, the compound featuring the benzothiophen-2-yl moiety demonstrated the most powerful anti-inflammatory and analgesic effects, even surpassing standard drugs like celecoxib and indomethacin (B1671933). nih.govcapes.gov.brnih.govmdpi.com This group is believed to engage in crucial hydrophobic interactions within the active sites of the target enzymes. nih.gov
The efficacy of the benzothiophen-2-yl pyrazole carboxylic acid scaffold is quantified by its inhibitory concentrations (IC₅₀) and selectivity index. Detailed research findings have demonstrated its potent and selective action. nih.govnih.govmedchemexpress.com
| Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|
| COX-1 | 5.40 | nih.govnih.govmedchemexpress.com |
| COX-2 | 0.01 | nih.govnih.govmedchemexpress.com |
| 5-LOX | 1.78 | nih.govnih.govmedchemexpress.com |
| Parameter | Value | Reference |
|---|---|---|
| COX-2 Selectivity Index (SI) | 344.56 | nih.govnih.gov |
Future Research Directions and Therapeutic Potential of Cox 2/5 Lox in 2
Optimization of Dual Inhibition Profile
A critical area of ongoing research is the refinement of the inhibitory activity of compounds like COX-2/5-LOX-IN-2 to maximize therapeutic benefit while minimizing potential risks.
Strategies for Enhancing Selectivity and Potency
The development of more effective and safer anti-inflammatory drugs is a key goal in medicinal chemistry. mdpi.com A primary strategy involves designing molecules with high selectivity for COX-2 over COX-1. mdpi.com This is crucial because COX-1 inhibition is associated with gastrointestinal side effects. nih.gov By appending specific chemical groups that can target unique residues within the COX-2 active site, researchers aim to enhance this selectivity. mdpi.com For 5-LOX, the focus is on developing inhibitors that can effectively chelate the iron in the enzyme's active site or act as redox inhibitors. mdpi.com
Computational methods such as molecular docking are instrumental in this process, allowing for the prediction of binding affinities and interactions before synthesis. nih.govacs.org Structure-activity relationship (SAR) studies, which analyze how chemical structure relates to biological activity, are also vital for identifying the most promising molecular scaffolds for dual inhibition. mdpi.comresearchgate.net For instance, research has shown that certain heterocyclic scaffolds can serve as a promising basis for developing potent dual inhibitors. acs.org
Minimizing Off-Target Effects
While maximizing on-target activity is essential, minimizing interactions with other unintended biological molecules is equally important to ensure a good safety profile. A significant advantage of dual COX-2/5-LOX inhibitors is the potential to avoid the shunting of arachidonic acid metabolism down a single pathway, which can occur with selective COX-2 inhibitors and lead to an increase in pro-inflammatory leukotrienes. nih.govmdpi.com By blocking both pathways, a more balanced reduction in inflammatory mediators is achieved. mdpi.com
Future research will continue to focus on comprehensive preclinical testing to identify and mitigate any potential off-target effects. This includes screening against a broad panel of receptors and enzymes to ensure the compound's specificity. The ultimate goal is to develop dual inhibitors with a well-defined and predictable safety profile. nih.gov
Exploration of Novel Therapeutic Applications
The broad anti-inflammatory and modulatory effects of dual COX-2/5-LOX inhibition suggest that compounds like this compound could be beneficial in a wider range of diseases than initially anticipated. researchgate.net
Potential in Autoimmune Diseases
Chronic inflammation is a hallmark of autoimmune diseases such as rheumatoid arthritis. mdpi.com The overproduction of both prostaglandins (B1171923) and leukotrienes contributes significantly to the joint inflammation and damage seen in these conditions. nih.gov Therefore, a dual inhibitor that can effectively suppress both pathways holds significant promise as a therapeutic agent. nih.govmdpi.com Future research will likely involve preclinical studies in animal models of autoimmune diseases to evaluate the efficacy of compounds like this compound in reducing disease severity and progression.
Role in Neuroinflammation and Neurodegenerative Disorders
Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. nih.govmdpi.com Both COX-2 and 5-LOX are upregulated in the brain during neuroinflammatory processes, leading to the production of inflammatory mediators that can cause neuronal damage. nih.govnih.gov
Dual inhibition of COX-2 and 5-LOX has been shown to have neuroprotective effects in preclinical models. researchgate.net These inhibitors can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease oxidative stress in the brain. researchgate.netfrontiersin.org Further research is needed to fully elucidate the mechanisms by which these compounds exert their neuroprotective effects and to explore their potential as a treatment for various neurodegenerative conditions. nih.gov
Further Elucidation of Anti-Cancer Mechanisms
The link between chronic inflammation and cancer is well-established, and both the COX-2 and 5-LOX pathways are implicated in tumor development and progression. nih.govwjgnet.com These enzymes and their products can promote cell proliferation, angiogenesis (the formation of new blood vessels that supply the tumor), and metastasis (the spread of cancer to other parts of the body). nih.govresearchgate.net
Dual COX-2/5-LOX inhibitors have demonstrated anti-cancer activity in various cancer cell lines, including colorectal and pancreatic cancer. mdpi.comspandidos-publications.com They can induce apoptosis (programmed cell death) and inhibit cancer cell migration. mdpi.comspandidos-publications.com Future research will focus on several key areas:
Identifying specific cancer types that are most susceptible to this therapeutic approach.
Investigating the synergistic effects of dual inhibitors when used in combination with other cancer therapies, such as radiation. mdpi.com
Further clarifying the molecular pathways through which these compounds exert their anti-cancer effects. nih.gov
Table of Research Findings on Dual COX-2/5-LOX Inhibition:
| Research Area | Key Findings | Citations |
| Neuroinflammation | Dual inhibition reduces pro-inflammatory markers (NF-κB, TNF-α, IL-6) and oxidative stress, showing neuroprotective potential in models of neurodegeneration. | nih.gov, researchgate.net |
| Cancer | Dual inhibitors show increased cytotoxicity and selectivity against various cancer cell lines compared to single-target drugs. They can also inhibit cancer cell migration. | mdpi.com |
| Anti-inflammatory | Dual inhibition effectively blocks the production of both prostaglandins and leukotrienes, offering a rational strategy for developing safer anti-inflammatory agents. | mdpi.com, nih.gov |
Table of Investigated Compounds and their Effects:
| Compound/Compound Class | Target(s) | Key Effects | Citations |
| Flavocoxid | COX/5-LOX | Showed neuroprotective effects in kainic acid-induced excitotoxicity models. | researchgate.net |
| Synthesized N-hydroxyurea derivatives | COX-2/5-LOX | Showed dual inhibitory activity, with some derivatives demonstrating potent inhibition of both enzymes. | mdpi.com |
| Synthesized Thiazole derivatives | COX-2/5-LOX | Reduced the expression of COX-2 and 5-LOX genes and decreased PGE2 and LTB4 levels. | rsc.org |
| Darbufelone | COX-2/5-LOX | Decreased proliferation of LoVo colorectal cancer cells in a dose-dependent manner. | spandidos-publications.com |
Advanced Preclinical Characterization
Advanced preclinical studies are essential to build a robust profile for this compound, moving it from a promising chemical entity to a potential therapeutic candidate. This involves rigorous testing in models that mimic human diseases and investigating the molecular mechanisms that govern its activity and potential for resistance.
Long-Term Efficacy Studies in Chronic Disease Models
While initial screenings may confirm the inhibitory activity of this compound, its therapeutic value, particularly for chronic conditions like arthritis, inflammatory bowel disease, or its potential as a cancer chemopreventive agent, can only be ascertained through long-term efficacy studies. These studies would need to assess the sustained effects of the compound on disease progression, inflammatory markers, and tissue pathology over extended periods.
For instance, in a preclinical model of rheumatoid arthritis, key endpoints would include joint swelling, bone erosion, and inflammatory cytokine levels in the synovial fluid. In cancer models, long-term studies would focus on the prevention or delay of tumor onset, reduction in tumor burden, and inhibition of metastasis.
Table 1: Illustrative Design for a Long-Term Efficacy Study of this compound in a Chronic Disease Model (e.g., Collagen-Induced Arthritis in Rodents)
| Parameter | Methodology | Primary Outcome Measures | Secondary Outcome Measures |
| Disease Progression | Clinical scoring of paw swelling; Histopathological analysis of joint tissue | Reduction in arthritis score; Preservation of joint architecture | Decreased cartilage and bone degradation |
| Inflammatory Markers | ELISA, Multiplex assays | Reduced systemic and local levels of PGE2 and LTB4 | Modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Cellular Infiltration | Immunohistochemistry | Reduced infiltration of neutrophils and macrophages in synovial tissue | Decreased expression of adhesion molecules |
Investigation of Resistance Mechanisms
The development of resistance is a significant challenge for many targeted therapies, particularly in oncology. Although specific resistance mechanisms to this compound have not been investigated, several plausible pathways could lead to diminished efficacy over time. These include:
Upregulation of compensatory signaling pathways: Cells might adapt by activating alternative pro-inflammatory or survival pathways that are independent of COX-2 and 5-LOX.
Target enzyme modification: Mutations in the PTGS2 (gene for COX-2) or ALOX5 (gene for 5-LOX) genes could alter the drug-binding site, reducing the inhibitory effect of the compound.
Drug efflux mechanisms: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the target cells, lowering its intracellular concentration.
Future research should involve generating resistant cell lines through continuous exposure to this compound and employing genomic and proteomic analyses to identify the molecular changes responsible for the resistant phenotype.
Development of Predictive Biomarkers for Response
Identifying which patient populations are most likely to benefit from treatment with this compound would be a crucial step toward personalized medicine. The development of predictive biomarkers could help in patient stratification for future clinical trials. Potential biomarkers could include:
Baseline expression levels of COX-2 and 5-LOX: Tumors or tissues with high co-expression of both enzymes may be more susceptible to dual inhibition.
Genetic polymorphisms: Variations in the genes encoding for COX-2, 5-LOX, or downstream pathway components could influence an individual's response to the drug.
Metabolic profiles: The baseline levels of prostaglandins and leukotrienes in plasma or tissue could serve as an indicator of pathway activation and, consequently, predict response.
A study design to identify such biomarkers would involve correlating these molecular characteristics with treatment outcomes in preclinical models.
Table 2: Potential Predictive Biomarkers for this compound Response
| Biomarker Category | Specific Biomarker | Method of Detection | Hypothesized Association with Response |
| Target Expression | COX-2 and 5-LOX protein levels | Immunohistochemistry, Western Blot | High expression correlates with better response |
| Genetic Factors | PTGS2 and ALOX5 gene polymorphisms | DNA Sequencing, PCR | Certain variants may confer sensitivity or resistance |
| Metabolic Profile | Ratio of PGE2 to LTB4 in tissue/plasma | Mass Spectrometry, ELISA | High baseline levels may indicate pathway dependency |
| Downstream Effectors | Vascular Endothelial Growth Factor (VEGF) | ELISA | Elevated VEGF that is dependent on eicosanoid production may predict response. |
Development of Advanced Delivery Systems
The inherent physicochemical properties of a drug molecule can limit its therapeutic efficacy. Advanced drug delivery systems offer a promising avenue to overcome challenges such as poor solubility, limited bioavailability, and off-target effects.
Nanoparticle Encapsulation and Targeted Delivery
Encapsulating this compound within nanoparticles could significantly enhance its therapeutic index. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or albumin-based nanoparticles, offer several advantages:
Improved Solubility and Stability: Encapsulation can protect the drug from degradation and improve its solubility in aqueous environments.
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles with a diameter of 10-100 nm can preferentially accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, thereby concentrating the therapeutic agent where it is needed most and reducing systemic exposure. For instance, nanoparticles could be designed to target receptors prevalent on cancer cells or activated immune cells in inflammatory lesions.
Table 3: Comparison of Potential Nanoparticle Platforms for this compound Delivery
| Nanoparticle Type | Core Material | Potential Advantages for this compound | Key Research Objective |
| Liposomes | Phospholipids | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs | Optimize drug loading and release kinetics |
| Polymeric Micelles | Amphiphilic block copolymers | High drug loading capacity; can be designed for stimuli-responsive release (e.g., pH, redox) | Engineer micelles for targeted release in inflammatory or tumor microenvironments |
| Albumin Nanoparticles | Human Serum Albumin | Biocompatible and biodegradable; can improve drug retention in joints for osteoarthritis treatment | Evaluate intra-articular delivery and sustained release profile |
Prodrug Strategies for Improved Pharmacological Profile
A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active therapeutic agent. Designing a prodrug of this compound could address several pharmacological limitations. The carboxylic acid group in its structure is a prime site for chemical modification to create ester or amide prodrugs.
Potential benefits of a prodrug approach include:
Enhanced Oral Bioavailability: By masking polar functional groups, a prodrug can have improved membrane permeability and absorption from the gastrointestinal tract.
Site-Specific Activation: Prodrugs can be designed to be activated by enzymes that are specifically expressed at the target site (e.g., in tumor tissue or inflamed joints), thereby increasing local efficacy and reducing systemic side effects.
Extended Duration of Action: A slow conversion of the prodrug to the active compound can result in a sustained therapeutic effect, which is particularly beneficial for managing chronic conditions.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the IC50 values of COX-2/5-LOX-IN-2 for COX-1, COX-2, and 5-LOX enzymes?
- Methodological Answer : IC50 values are typically measured using enzyme inhibition assays. For COX-1 and COX-2, colorimetric or fluorometric assays monitor prostaglandin production (e.g., via peroxidase activity). For 5-LOX, lipoxygenase activity is assessed by quantifying leukotriene B4 (LTB4) formation or oxygen consumption rates . Controls should include reference inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX). Ensure enzyme purity and standardized substrate concentrations to minimize variability.
Q. How does this compound compare to traditional NSAIDs like indomethacin in terms of selectivity and potency?
- Methodological Answer : Comparative studies should use parallel dose-response curves for COX-1, COX-2, and 5-LOX inhibition. This compound exhibits a COX-2 IC50 of 0.01 μM , which is ~55-fold more selective for COX-2 over COX-1 (IC50 = 5.40 μM) and ~178-fold more potent for 5-LOX (IC50 = 1.78 μM) than COX-1 . In contrast, indomethacin has higher COX-1 affinity (IC50 = 0.03 μM for COX-1 vs. 1.2 μM for COX-2) . Use selectivity ratios (COX-2/COX-1 and 5-LOX/COX-1) for quantitative comparisons.
Q. What in vitro models are suitable for assessing this compound’s anti-inflammatory activity?
- Methodological Answer : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) to measure prostaglandin E2 (PGE2) and LTB4 levels via ELISA. Co-treatment with this compound should show dose-dependent suppression of both mediators. Include positive controls (e.g., dual inhibitors like licofelone) and validate results with siRNA knockdown of COX-2/5-LOX .
Advanced Research Questions
Q. How can researchers resolve contradictions in dual inhibition efficacy across different inflammation models?
- Methodological Answer : Discrepancies may arise from tissue-specific enzyme expression or off-target effects. Use transcriptomic profiling (e.g., RNA-seq) of inflamed tissues to quantify COX/LOX isoform ratios. For mechanistic clarity, employ knockout models (e.g., COX-2<sup>−/−</sup> mice) or isoform-specific inhibitors in combination studies . Statistical tools like ANOVA with post-hoc tests can identify interactions between inhibition pathways.
Q. What strategies optimize this compound’s pharmacokinetics for in vivo studies?
- Methodological Answer : Address poor solubility (common in benzothiophene derivatives) via nanoformulation (e.g., liposomes) or prodrug design. Pharmacokinetic profiling in rodents should assess bioavailability, half-life, and tissue distribution. For example, PEGylation improves plasma stability, while ester prodrugs enhance intestinal absorption . Monitor metabolite formation using LC-MS to rule off-target effects.
Q. How does this compound’s dual inhibition affect downstream signaling pathways (e.g., NF-κB or MAPK)?
- Methodological Answer : Use phospho-specific antibodies in Western blotting or multiplex cytokine arrays to map pathway modulation. In murine collagen-induced arthritis models, this compound reduces IL-6 and TNF-α by >50% at 10 mg/kg, suggesting NF-κB suppression . CRISPR-Cas9-mediated gene editing can validate target specificity in pathway analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
